N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a dimethylbenzenesulfonyl group, and a dihydropyridinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The dimethoxyphenyl group can be synthesized through the methoxylation of phenol derivatives, while the dimethylbenzenesulfonyl group is obtained through sulfonation reactions. The dihydropyridinyl group is synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The scalability of the synthesis process is also crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3,4,5-triethoxybenzamide
- N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Uniqueness
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with a sulfonamide group and methoxy-substituted phenyl moieties. Its structural complexity suggests diverse interactions with biological targets.
The proposed mechanism of action for this compound involves interaction with specific enzymes and receptors within biological systems. The sulfonamide group may facilitate binding to active sites on target proteins, leading to modulation of enzymatic activity or inhibition of pathways critical for cellular function. This is particularly relevant in the context of cancer biology and enzyme inhibition studies.
Biological Activity Overview
Research has indicated that compounds structurally similar to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines.
- Antioxidant Properties : The presence of methoxy groups may enhance free radical scavenging capabilities.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been hypothesized.
Case Studies and Experimental Data
A study evaluated the cytotoxic effects of related compounds on human lung cancer cell line A549 using the MTT assay. The results indicated significant growth inhibition at specific concentrations (IC50 values), suggesting potential anticancer properties. Although direct studies on the specific compound were not available, structural analogs demonstrated promising results:
Compound | IC50 (µg/mL) | Biological Activity |
---|---|---|
Compound A | 10.88 ± 0.82 | Anticancer (A549) |
Compound B | 37.23 ± 3.76 | Antioxidant |
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound can effectively bind to tyrosine kinase receptors, which are crucial in cancer signaling pathways.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-15-7-8-22(10-16(15)2)34(30,31)24-17(3)9-18(4)27(25(24)29)14-23(28)26-19-11-20(32-5)13-21(12-19)33-6/h7-13H,14H2,1-6H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBSCFVGKANKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=CC(=C3)OC)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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